Cas no 2306262-51-9 (tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate)

Tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate is a specialized carbamate-protected intermediate used in organic synthesis, particularly in the preparation of complex spirocyclic frameworks. Its key advantages include a stable tert-butyloxycarbonyl (Boc) protecting group, which facilitates selective deprotection under mild acidic conditions, and a rigid spirocyclic structure that enhances stereochemical control in downstream reactions. The 9-oxo moiety offers additional reactivity for further functionalization, making it valuable in medicinal chemistry and peptide synthesis. This compound is characterized by high purity and consistent performance, ensuring reliability in multi-step synthetic routes. Its structural features make it particularly useful for constructing constrained scaffolds in drug discovery.
tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate structure
2306262-51-9 structure
Product Name:tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate
CAS No:2306262-51-9
MF:C13H21NO4
MW:255.31014418602
CID:5271605
Update Time:2026-03-09

tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-(9-oxo-5-oxaspiro[3.5]non-2-yl)-, 1,1-dimethylethyl ester
    • tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate
    • Inchi: 1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-7-13(8-9)10(15)5-4-6-17-13/h9H,4-8H2,1-3H3,(H,14,16)
    • InChI Key: WKQXUSWCQNBHCC-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1CC2(C(=O)CCCO2)C1

tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate Pricemore >>

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Additional information on tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate

Professional Introduction to Compound with CAS No. 2306262-51-9 and Product Name: tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate

The compound with the CAS number 2306262-51-9 and the product name tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex spirocyclic structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique structural motif, featuring a spirocyclic oxaspiro[3.5]nonane core, contributes to its distinct chemical properties and biological activities, making it a subject of intense research interest.

In recent years, the exploration of spirocyclic compounds has seen remarkable progress, particularly in the design of novel bioactive molecules. The spirocyclic oxaspiro[3.5]nonane scaffold in this compound is known for its ability to enhance molecular rigidity and stability, which are crucial factors in drug design. This structural feature not only improves the compound's pharmacokinetic profile but also facilitates its interaction with biological targets. The presence of a 9-oxo group further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity.

The tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate moiety introduces a carbamate functional group, which is widely recognized for its role in medicinal chemistry as a pharmacophore. Carbamate groups are known to exhibit diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. The incorporation of this group into the spirocyclic framework of the compound suggests potential therapeutic applications in various diseases.

Recent studies have highlighted the importance of spirocyclic compounds in drug discovery due to their unique structural and functional properties. These compounds often exhibit higher metabolic stability and better membrane permeability compared to their acyclic counterparts. The tert-butyl carbamate group further enhances these properties by providing additional steric hindrance and electronic modulation. This combination makes the compound an attractive candidate for further investigation in the development of novel therapeutics.

The synthesis of tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The spirocyclic core is typically constructed through a cyclization reaction between appropriate precursors, followed by functionalization at the desired positions. The introduction of the carbamate group is achieved through nucleophilic substitution or condensation reactions, depending on the synthetic strategy employed.

From a computational chemistry perspective, the molecular structure of this compound has been extensively studied using various modeling techniques. Quantum mechanical calculations have been employed to determine the electronic structure and energetics of different conformations. These studies have provided valuable insights into the compound's reactivity and binding interactions with biological targets. Molecular dynamics simulations have also been used to explore the dynamic behavior of the molecule in solution, further aiding in understanding its pharmacological properties.

The biological activity of tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate has been evaluated through in vitro assays targeting various biological pathways. Initial studies have shown promising results in terms of inhibitory activity against certain enzymes and receptors relevant to human health. For instance, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes involved in inflammation and pain signaling pathways. These findings warrant further investigation to explore its potential as a lead compound for drug development.

In conclusion, tert-butyl N-(9-oxo-5-oxaspiro[3.5]nonan-2-yl)carbamate, with its CAS number 2306262-51-9, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of a spirocyclic oxaspiro[3.5]nonane core with a carbamate functional group provides a versatile scaffold for designing novel bioactive molecules with potential therapeutic applications.

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